molecular formula C21H21ClN6O B2494167 N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946218-55-9

N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2494167
CAS No.: 946218-55-9
M. Wt: 408.89
InChI Key: UZGSXBDWTHZAOC-UHFFFAOYSA-N
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Description

N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C21H21ClN6O and its molecular weight is 408.89. The purity is usually 95%.
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Properties

IUPAC Name

4-N-(3-chlorophenyl)-6-N-(3-methoxypropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN6O/c1-29-12-6-11-23-21-26-19(25-16-8-5-7-15(22)13-16)18-14-24-28(20(18)27-21)17-9-3-2-4-10-17/h2-5,7-10,13-14H,6,11-12H2,1H3,(H2,23,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGSXBDWTHZAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. One of the primary targets of this compound is cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. The compound inhibits CDK2 activity by binding to its active site, thereby preventing the phosphorylation of downstream targets . Additionally, this compound interacts with other proteins such as cyclin A2, enhancing its inhibitory effects on cell cycle progression .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to reduced cell proliferation . It also triggers apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic genes . Furthermore, this compound modulates cell signaling pathways, including the PI3K/AKT and MAPK pathways, which are critical for cell survival and growth .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with key biomolecules. The compound binds to the ATP-binding pocket of CDK2, inhibiting its kinase activity . This binding prevents the phosphorylation of substrates required for cell cycle progression, leading to cell cycle arrest . Additionally, this compound influences gene expression by modulating transcription factors and epigenetic regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard storage conditions, maintaining its inhibitory activity for extended periods . Prolonged exposure to light and heat can lead to degradation, reducing its efficacy . Long-term studies have shown that continuous treatment with this compound results in sustained cell cycle arrest and apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . Higher doses can lead to adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level result in diminished therapeutic benefits and increased side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites . These metabolites are further conjugated with glucuronic acid and excreted via the urine . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound is taken up by cells via passive diffusion and active transport mechanisms . Once inside the cell, it localizes to the cytoplasm and nucleus, where it exerts its inhibitory effects on CDK2 and other targets . The compound’s distribution is influenced by its lipophilicity and binding affinity to cellular proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound predominantly localizes to the nucleus, where it interacts with CDK2 and other nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments . The nuclear localization enhances its ability to inhibit cell cycle progression and induce apoptosis .

Biological Activity

N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This compound features a complex bicyclic structure that integrates both pyrazole and pyrimidine moieties, contributing to its pharmacological potential.

Chemical Structure and Properties

The compound's structural formula is represented as follows:

C23H26ClN6O2\text{C}_{23}\text{H}_{26}\text{Cl}\text{N}_6\text{O}_2

This structure includes key functional groups that influence its biological activity, such as the chlorophenyl and methoxypropyl substituents.

PropertyValue
Molecular FormulaC23H26ClN6O2
Molecular Weight418.501 g/mol
CAS Number946218-55-9

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Recent studies have highlighted its potential as a casein kinase 1 (CK1) inhibitor. CK1 is implicated in various cellular processes, including cell proliferation and apoptosis, making it a significant target in cancer therapy.

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit notable anticancer properties. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cancer cell growth.

Case Study: CK1 Inhibition

A study conducted on related pyrazolo[3,4-d]pyrimidine derivatives demonstrated their efficacy as CK1 inhibitors with IC50 values in the nanomolar range. For example:

CompoundIC50 (nM)
N6-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine78
This compoundTBD

This suggests that the target compound may also possess similar inhibitory effects against CK1.

Anti-proliferative Effects

In vitro studies have assessed the anti-proliferative effects of related compounds against various cancer cell lines. For example:

Compound IDCell LineIC50 (µM)
12bA5498.21
12bHCT-11619.56

These findings indicate that modifications in the chemical structure can significantly affect biological activity.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common synthetic strategies include:

  • Condensation Reactions : Formation of hydrazones from phenylhydrazines and carbonyl compounds.
  • Cyclization : Cyclization with formamide to construct the pyrazolo[3,4-d]pyrimidine core.
  • Substitution Reactions : Introduction of chlorophenyl and methoxypropyl groups through electrophilic aromatic substitution.

Industrial Production Methods

For large-scale production, methods are optimized for yield and purity using techniques such as continuous flow reactors and automated synthesis platforms.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine in a laboratory setting?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core followed by sequential substitutions at the N4 and N6 positions. Critical parameters include:

  • Solvent selection : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for solubility and reaction efficiency .
  • Catalysts : Palladium-based catalysts for coupling reactions (e.g., Suzuki-Miyaura) .
  • Temperature control : Elevated temperatures (80–120°C) under inert atmospheres to prevent oxidation .
  • Purification : Column chromatography or recrystallization to isolate high-purity products .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and aromatic coupling patterns (e.g., chemical shifts for chlorophenyl protons at ~7.2–7.7 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% by area under the curve) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula confirmation .

Q. What reaction mechanisms are involved in functionalizing the pyrazolo[3,4-d]pyrimidine core?

  • Methodological Answer :

  • Electrophilic Aromatic Substitution : Halogenation or nitration of aromatic rings using reagents like bromine or nitric acid .
  • Nucleophilic Substitution : Introduction of methoxypropyl or chlorophenyl groups via SNAr (nucleophilic aromatic substitution) under basic conditions (e.g., K2CO3) .

Advanced Research Questions

Q. How can microwave-assisted synthesis or green chemistry principles optimize the compound’s synthesis?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24 hours to 1–2 hours) by enhancing thermal efficiency, improving yields by 15–20% .
  • Green Chemistry : Solvent substitution (e.g., ethanol instead of DMF) and catalyst recycling to minimize waste .

Q. How do modifications at the N4 and N6 positions influence kinase inhibitory activity, and what computational methods support this analysis?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : The 3-chlorophenyl group at N4 enhances hydrophobic interactions with kinase ATP-binding pockets, while the 3-methoxypropyl group at N6 improves solubility. Replacements (e.g., methylphenyl) reduce potency by 30–50% .
  • Computational Tools : Molecular docking (AutoDock Vina) and QSAR models (using MOE or Schrödinger) to predict binding affinities .

Q. How should researchers design in vitro assays to evaluate the compound’s efficacy against specific kinase targets?

  • Methodological Answer :

  • Kinase Inhibition Assays : Use cell-free systems (e.g., ADP-Glo™ Kinase Assay) with recombinant kinases (e.g., CDK2, EGFR). Measure IC50 values at varying ATP concentrations (1–10 µM) .
  • Selectivity Profiling : Screen against a panel of 50+ kinases (e.g., KinomeScan) to identify off-target effects .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Validation : Repeat assays with standardized protocols (e.g., fixed ATP concentrations) to eliminate variability .
  • Orthogonal Assays : Confirm results using alternative methods (e.g., Western blotting for phospho-target quantification) .

Q. How does the compound’s selectivity for kinase isoforms compare to structurally related derivatives?

  • Methodological Answer :

  • Comparative Binding Assays : Co-crystallization with CDK2 vs. CDK4 reveals a 10-fold selectivity due to steric clashes with CDK4’s larger hydrophobic pocket .
  • Thermal Shift Assays : Measure ΔTm (melting temperature) to quantify binding stability differences .

Q. What in silico approaches predict the compound’s ADMET properties, and how do they align with empirical data?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability (e.g., 65% human intestinal absorption) and CYP450 inhibition risks .
  • Validation : Compare predicted half-life (t1/2 = 8–12 hours) with in vivo pharmacokinetic studies in rodent models .

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